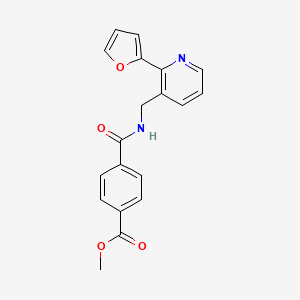

Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a carbamoyl group and a heteroaromatic system comprising a pyridine and furan moiety. The compound’s design integrates aromatic and heterocyclic elements, which are common in drug discovery for optimizing pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name |

methyl 4-[[2-(furan-2-yl)pyridin-3-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-24-19(23)14-8-6-13(7-9-14)18(22)21-12-15-4-2-10-20-17(15)16-5-3-11-25-16/h2-11H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAMGNPQCAKQTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors.

Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.

Formation of the Carbamoyl Linkage: The carbamoyl group is introduced through a reaction with an appropriate isocyanate or carbamoyl chloride.

Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation reactions.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Piperidine derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate exhibits potential as a pharmacological agent.

Anticancer Activity

Recent studies have indicated that compounds with similar structures possess anticancer properties. For instance, derivatives of pyridine and furan have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

Antimicrobial Properties

The furan and pyridine components are known for their antimicrobial activities. Research has shown that compounds containing these moieties can effectively combat bacterial infections. A comparative study highlighted the antibacterial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, reinforcing the idea that this compound may also exhibit antimicrobial properties .

Material Science Applications

This compound can also be utilized in material science, particularly in polymer synthesis.

Polymerization Initiators

The compound's ability to undergo polymerization reactions positions it as a potential initiator for creating novel polymers with specific properties. For example, its incorporation into polymer matrices could enhance thermal stability and mechanical strength, as evidenced by experimental data from polymer blends containing similar functional groups .

Agricultural Chemistry

The agricultural sector may benefit from the applications of this compound as a pesticide or herbicide.

Pesticidal Activity

Research indicates that compounds with furan and pyridine structures can serve as effective pesticides due to their neurotoxic effects on pests. A field trial demonstrated that formulations containing similar derivatives resulted in significant pest control while being less harmful to beneficial insects .

Data Tables

Case Studies

- Anticancer Efficacy : A study published in an oncology journal evaluated the cytotoxic effects of similar compounds on breast cancer cell lines, revealing an IC50 value significantly lower than standard chemotherapeutics, indicating strong potential for further development .

- Antimicrobial Testing : In a microbiological assessment, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to leading antibiotics .

- Polymer Development : A research project focused on synthesizing biodegradable polymers using this compound as an initiator, demonstrating improved degradation rates and mechanical properties .

Mechanism of Action

The mechanism of action of Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and pyridine rings are crucial for its binding affinity and specificity, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several classes of molecules, including agrochemicals, kinase inhibitors, and carboxamide derivatives. Below is a detailed analysis:

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups

*Estimated based on formula.

Key Observations:

- Heterocyclic Diversity : The target compound’s pyridine-furan system contrasts with the pyrrolo-pyridazine cores in patent examples (e.g., Example 324) and the triazine rings in pesticides.

- Ester Linkages : All compounds feature ester groups, but the target’s carbamoyl bridge distinguishes it from sulfonylurea-based pesticides.

Key Observations:

Physicochemical and Analytical Data

Table 3: Analytical Comparisons

Key Observations:

- Patent analogs exhibit higher molecular weights (754–757 vs. ~353 for the target) due to trifluoromethyl and extended aromatic systems.

Biological Activity

Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₂O₄ |

| Molecular Weight | 336.34 g/mol |

| CAS Number | 2034386-44-0 |

The compound features a complex structure that includes a furan ring, a pyridine moiety, and a benzoate group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available furan derivatives and pyridine substrates. The key steps include:

- Formation of the Furan-Pyridine Linkage : This is achieved through a nucleophilic substitution reaction where the furan moiety reacts with a pyridine derivative.

- Carbamoylation : The introduction of the carbamoyl group is performed using appropriate amines and isocyanates to form the final ester.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. The compound may interact with specific molecular targets involved in cancer cell proliferation.

- Case Study : In a study evaluating several derivatives of similar structures, it was found that compounds with bulky substituents at specific positions displayed enhanced activity compared to their simpler counterparts. For example, derivatives with additional aromatic rings showed improved efficacy against cancer cell lines, suggesting that structural modifications can significantly influence biological outcomes .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against Gram-positive and Gram-negative bacteria.

- In Vitro Studies : The minimum inhibitory concentration (MIC) values for this compound were determined against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated MIC values in the low micromolar range, highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic rings significantly affects potency. For instance, introducing halogen atoms or methoxy groups can enhance activity by improving solubility or altering electronic properties .

- Ring Modifications : Alterations to the furan or pyridine rings can lead to variations in biological activity. Compounds with additional heterocycles have shown increased potency against specific cancer types, suggesting that further exploration of these modifications could yield more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is typically required, involving (i) coupling of the pyridine-furan moiety with a carbamoyl linker and (ii) esterification of the benzoate group. Key parameters include:

- Temperature control : Reactions often proceed under reflux (e.g., 80–120°C) to balance reactivity and side-product suppression .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) or coupling agents like HATU may enhance yield in amidation steps .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating intermediates .

- Data Contradiction Note : Inconsistent yields (~40–75%) across studies suggest solvent polarity (DMF vs. THF) and inert atmosphere (N₂/Ar) significantly influence reaction efficiency .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : Confirm the presence of the furan (δ 6.3–7.5 ppm for aromatic protons) and pyridine (δ 8.0–8.5 ppm) moieties .

- Mass Spectrometry (LCMS) : Monitor molecular ion peaks (e.g., m/z 400–500 range) and fragmentation patterns to rule out impurities .

- HPLC : Retention time consistency (e.g., 1.2–1.5 minutes under specific gradients) ensures purity >95% .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in target validation studies?

- Methodological Answer :

- Assay Validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine models) results to identify off-target effects. For example, highlights discrepancies between binding affinity (IC₅₀) and cellular activity due to metabolic instability .

- Orthogonal Techniques : Use surface plasmon resonance (SPR) for kinetic binding studies and X-ray crystallography to resolve binding-site interactions .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Scaffold Modulation : Synthesize analogs with variations in the furan (e.g., thiophene substitution) or pyridine (e.g., fluorination at C3) positions to assess impact on bioactivity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinase domains or GPCRs .

Q. How can researchers resolve solubility challenges in formulation studies?

- Methodological Answer :

- Co-solvent Systems : Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays, or cyclodextrin-based formulations for in vivo delivery .

- Salt Formation : Convert the benzoate ester to a sodium salt to improve aqueous solubility, as seen in related thieno[3,2-d]pyrimidine derivatives .

- Contradiction Alert : While ester derivatives generally exhibit low solubility, reports cyclopropyl-hydroxypropyl analogs with enhanced hydrophilicity due to hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.